1-Isobenzofurancarboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
389126-45-8 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-benzofuran-1-carboxamide |
InChI |
InChI=1S/C9H7NO2/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h1-5H,(H2,10,11) |
InChI Key |
RYGOIQLUQMADBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=COC(=C2C=C1)C(=O)N |
Origin of Product |
United States |
Contextual Significance of Isobenzofuran Scaffolds in Chemical Research
The isobenzofuran (B1246724) scaffold is a recurring and vital structural motif found in a multitude of natural products and synthetic compounds, establishing its importance in the field of chemical research. ontosight.airesearchgate.net This heterocyclic system is a cornerstone in medicinal chemistry, offering a versatile template for the design and synthesis of new therapeutic agents. ontosight.airesearchgate.net The inherent reactivity and structural features of the isobenzofuran ring allow for the generation of diverse molecular architectures with a wide array of biological activities. researchgate.net
Researchers have been drawn to isobenzofuran derivatives due to their demonstrated potential in various therapeutic areas. researchgate.net The scaffold's presence is noted in compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.com This broad spectrum of activity underscores the significance of the isobenzofuran core in the development of novel pharmaceuticals. Furthermore, the adaptability of the isobenzofuran structure facilitates the creation of spirocyclic systems, which are of growing interest in drug discovery for their ability to introduce three-dimensionality and modulate pharmacokinetic properties. researchgate.netacs.org The continuous exploration of synthetic methodologies to access these scaffolds highlights their enduring relevance in modern organic and medicinal chemistry. nih.govsioc-journal.cn
Overview of Key Research Areas Pertaining to 1 Isobenzofurancarboxamide Structures
Classical and Established Synthetic Approaches
Established methods for constructing the core isobenzofuranone structure and its carboxamide derivatives often utilize foundational organic reactions. These pathways involve the manipulation of cyclic anhydrides, benzoic acid derivatives, and related precursors through oxidation, cyclization, and rearrangement reactions.
Oxidation and reduction reactions are fundamental in the synthesis of the isobenzofuranone (phthalide) skeleton. libretexts.orgnumberanalytics.com A key method involves the direct oxygenation of tertiary benzylic imide centers. arkat-usa.org For instance, the autoxidation of N-substituted homophthalimide derivatives in the presence of a base can lead to the formation of phthalide derivatives through ring cleavage and subsequent recyclization. arkat-usa.org The cleavage of ketones by oxygen, particularly when a stable enol can be formed, is a reported phenomenon that underpins this transformation. arkat-usa.org
Another classical approach involves the selective oxidation of a precursor carboxylic acid. For example, 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (B1336275) can be synthesized through the controlled oxidation of 1,3-dihydroisobenzofuran-5-carboxylic acid. This process requires careful selection of oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, and precise control over reaction conditions to prevent over-oxidation. Furthermore, hypervalent iodine reagents have been employed in oxidative rearrangement reactions of arylalkenes to construct related ketone structures. researchgate.net Reduction reactions, conversely, can convert carbonyl groups to alcohols, a common transformation in organic synthesis. docbrown.info
Condensation and cyclization reactions provide efficient pathways to isobenzofuranone derivatives from various starting materials. ontosight.ai One notable strategy is an acid/base-steered cascade cyclization. mdpi.comresearchgate.net In a one-pot synthesis, 2-acylbenzoic acids can react with isatoic anhydrides to form isobenzofuranone derivatives with high efficiency. mdpi.comresearchgate.net This process, steered by a base like sodium carbonate (Na₂CO₃), involves the cyclization of the 2-acylbenzoic acid followed by a nucleophilic ring-opening of the isatoic anhydride (B1165640). mdpi.comresearchgate.net
Another method involves a tin-powder-promoted cascade condensation reaction. researchgate.net This approach facilitates the synthesis of phthalide compounds from 2-formylbenzoic acids and allyl bromides or α-bromoketones under mild conditions, tolerating a variety of functional groups. researchgate.net Additionally, cyclocondensation reactions using a 1,3-bis-electrophilic reagent derived from an isobenzofuranone have been reported. nih.govresearchgate.net This reaction is initiated by a Michael-type ring opening of the isobenzofuranone ring, leading to the formation of new heterocyclic systems. nih.govresearchgate.net
Table 1: One-Pot Synthesis of Isobenzofuranone Derivatives
| Starting Materials | Catalyst/Reagent | Reaction Type | Product Type | Ref |
|---|---|---|---|---|
| 2-Acylbenzoic Acids, Isatoic Anhydrides | Na₂CO₃ (Base) | Cascade Cyclization | Isobenzofuranone Derivatives | mdpi.comresearchgate.net |
| 2-Formylbenzoic Acids, Allyl Bromides | Tin Powder | Cascade Condensation | Allyl-Substituted Phthalides | researchgate.net |
The formation of an oxime intermediate via reaction with hydroxylamine (B1172632) is a key step in certain synthetic routes. researchgate.net Oximes are typically prepared by reacting a carbonyl compound with hydroxylamine hydrochloride in the presence of a base. researchgate.netgoogle.com A specific application of this is a multi-step synthesis that begins with the suspension of a starting compound in a solvent like tetrahydrofuran (B95107) (THF) at 0 °C. An aqueous solution of hydroxylamine hydrochloride and sodium hydroxide (B78521) is then added, and the mixture is stirred to form the crude oxime.
Following the formation of the oxime, a rearrangement can be induced. The crude oxime is dissolved in THF, and upon the addition of triethylamine (B128534) and anhydrous trifluoroacetic acid, a rearrangement occurs. This sequence of oxime formation followed by rearrangement serves as a pathway to functionalized heterocyclic compounds. The use of hydroxylamine salts for preparing oximes is a widely used method for the conversion of ketones and aldehydes. google.com
The reaction between phthalic anhydride or its derivatives and primary amines is a cornerstone for the synthesis of related nitrogen-containing heterocycles and is a direct pathway to precursors for this compound. ontosight.aiorganic-chemistry.org The synthesis of this compound, 1,3-dihydro-3-phenyl-, for example, can involve the reaction of a suitable phthalic anhydride with an amine. ontosight.ai
A common method is the dehydrative condensation of phthalic anhydride with a primary amine at elevated temperatures. organic-chemistry.org This reaction can also be performed using homophthalic anhydride, which reacts with amines like benzylamine (B48309) or 3,4-dimethoxy-β-phenylethylamine upon heating to form N-substituted homophthalimide derivatives. arkat-usa.org These derivatives are key intermediates that can be further transformed. arkat-usa.org Modern variations of this synthesis employ microwave irradiation, which can significantly reduce reaction times from hours to minutes and improve yields. pharmainfo.ineijppr.com For instance, reacting an aryl amine with phthalic anhydride in acetic acid with a catalyst can be achieved in minutes under microwave irradiation. pharmainfo.ineijppr.com
Table 2: Synthesis of Phthalimide (B116566) Derivatives from Phthalic Anhydride
| Amine | Method | Catalyst/Solvent | Reaction Time | Ref |
|---|---|---|---|---|
| Primary Amines | Traditional Heating | Acetic Acid | Hours | pharmainfo.in |
| Aryl Amine | Microwave Irradiation | Acetic Acid / Na-acetate | 4-8 minutes | pharmainfo.in |
Stereoselective and Advanced Synthetic Strategies
For the construction of more complex molecules that are structurally related to this compound, such as the phthalideisoquinoline alkaloids, advanced synthetic strategies are required. These methods often focus on building multiple rings with specific stereochemistry.
The Bischler-Napieralski reaction is a powerful tool for synthesizing 3,4-dihydroisoquinoline (B110456) derivatives, which form the core of many alkaloids. nrochemistry.comorganic-chemistry.org The reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide using a dehydrating condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.org
This reaction is particularly relevant for the synthesis of phthalideisoquinoline analogues. arkat-usa.org Amidophthalides, which are N-substituted 1-isobenzofurancarboxamides, can serve as crucial precursors for this cyclization. arkat-usa.org When an amidophthalide containing a β-arylethyl residue is heated with an excess of a condensing agent such as phosphoryl chloride, it undergoes a Bischler-Napieralski cyclization to yield a 3,4-dihydroisoquinoline derivative fused with the phthalide structure. arkat-usa.org This strategy provides a direct route to the tetracyclic skeleton of phthalideisoquinoline alkaloids, which are known for their significant biological activities. arkat-usa.orgrsc.org For example, the synthesis of noscapine, a phthalideisoquinoline alkaloid, utilizes this reaction. researchgate.net The mechanism is believed to proceed through a nitrilium ion intermediate which then undergoes cyclization. nrochemistry.com
Table 3: Compound Names Mentioned in Article
| Compound Name | |
|---|---|
| This compound | |
| This compound, 1,3-dihydro-3-phenyl- | |
| 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde | |
| 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid | |
| 3,4-dimethoxy-β-phenylethylamine | |
| Benzylamine | |
| Homophthalic anhydride | |
| N-substituted homophthalimide | |
| Noscapine | |
| Phthalic anhydride | |
| Phthalide | |
| Phthalideisoquinoline | |
| Phosphorus oxychloride | |
| Phosphorus pentoxide | |
| Potassium permanganate | |
| Tetrahydrofuran | |
| Triethylamine |
Mitsunobu Reaction in Polyimide Synthesis with Isobenzofurancarboxamide Moieties
The Mitsunobu reaction is a versatile tool in organic synthesis for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and thioethers, with a clean inversion of stereochemistry. organic-chemistry.org The reaction mechanism involves the activation of an alcohol by a combination of triphenylphosphine (B44618) and an azodicarboxylate, typically diethylazodicarboxylate (DEAD), which forms a phosphonium (B103445) intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack. organic-chemistry.org
In polymer chemistry, this reaction has been adapted for the synthesis of functionalized polyimides. sci-hub.se For instance, the Mitsunobu reaction provides a pathway for creating NLO (nonlinear optical)-functionalized polyimides. sci-hub.se While direct synthesis of polyimides with pre-formed isobenzofurancarboxamide moieties using this reaction is not extensively detailed, the principles can be applied. A hypothetical approach would involve a diol monomer and a nucleophile containing the isobenzofurancarboxamide structure, or conversely, a diol containing the isobenzofurancarboxamide moiety reacting with a suitable nucleophilic comonomer. The reaction is valued for creating specific linkages within polymer backbones under mild conditions. sci-hub.senih.gov
Diels-Alder Reactions in Isobenzofurancarboxamide Frameworks
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.comnumberanalytics.com This reaction is a cornerstone in the synthesis of cyclic and polycyclic compounds. mdpi.com Its application to furan (B31954) and isobenzofuran derivatives provides a convergent route to oxanorbornene structures, which are versatile intermediates for more complex molecules. rsc.org
The reaction's rate and efficiency are enhanced when the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.com In the context of isobenzofurancarboxamide frameworks, the isobenzofuran core can act as the diene. A particularly innovative approach is the dehydrogenative Diels-Alder reaction, where a simple terminal olefin is converted in situ into a reactive 1,3-diene intermediate via a transition metal catalyst, such as Pd(II)/bis-sulfoxide. nih.gov This transient diene is immediately trapped by a dienophile present in the reaction mixture, leading to the rapid construction of complex cyclohexenyl rings in a single operation. nih.gov This method allows for the formation of highly substituted and stereochemically dense structures from simple precursors. nih.gov
| Reaction Type | Diene Source | Dienophile Example | Key Feature |
| Hetero-Diels-Alder | Isobenzofurans | Maleimides | Convergent access to hetero-oxanorbornene derivatives. rsc.org |
| Dehydrogenative Diels-Alder | Terminal Olefins (in situ) | N-phenylmaleimide (NPM) | Couples C-H activation with cycloaddition for rapid complexity generation. nih.gov |
Directed Ortho Lithiation Approaches for Substituted Benzamides
Directed ortho-lithiation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. In this process, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a stabilized aryl-lithium species. uwindsor.ca This species can then react with various electrophiles to introduce a wide range of substituents.
Tertiary amides, such as N,N-diethylbenzamide or N,N-diisopropylbenzamide, are among the most powerful DMGs. uwindsor.caunito.it The reaction is often carried out at low temperatures (-78 °C) in a solvent like tetrahydrofuran (THF), using bases such as sec-butyllithium (B1581126) (sec-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) or lithium diisopropylamide (LDA). sciengine.comthieme-connect.com This method allows for the synthesis of contiguously substituted benzamides, which are valuable precursors for complex molecules, including the isobenzofuran core. thieme-connect.com Recent advancements have shown that these reactions can even be performed in more environmentally friendly deep eutectic solvents (DESs). unito.it
| Substrate | Base/Additive | Electrophile | Product/Yield | Source |
| N,N-diethylbenzamides | sec-BuLi / TMEDA | Various | Moderate to excellent yields | thieme-connect.com |
| Toluene & N,N-diisopropyl benzamide (B126) | LDA | - | Benzyl phenyl ketone (Good yield) | sciengine.com |
| N,N-diisopropylbenzamides | t-BuLi in DES | I₂, DMF, CO₂ | Ortho-functionalized products (61-83% yields) | unito.it |
| Substituted morpholine (B109124) benzamides | LTMP / B(OiPr)₃ | - | Ortho-borylated esters (68-93% yields) | researchgate.net |
Emerging and Catalytic Methods
Molecular iodine has emerged as an inexpensive and efficient catalyst for various organic transformations, aligning with the principles of green chemistry. researchgate.net One such application is the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives. thieme-connect.comorganic-chemistry.org In a typical procedure, chalcones react with compounds like isobutyraldehyde (B47883) in the presence of a catalytic amount of iodine at elevated temperatures (e.g., 100-110 °C) to induce cyclization. thieme-connect.comorganic-chemistry.org This method is notable for its tolerance of a wide range of functional groups on the starting materials. organic-chemistry.org
Another advanced approach involves the oxidative cycloetherification of phenol (B47542) derivatives using quaternary ammonium (B1175870) iodides as catalysts. rsc.org In this system, an oxidant such as hydrogen peroxide (H₂O₂) converts the iodide catalyst into a reactive ammonium hypoiodite (B1233010) species in situ. rsc.org This species facilitates the cyclization, providing a pathway to valuable dihydrobenzofuran and chroman derivatives. rsc.org
| Starting Materials | Catalyst System | Conditions | Key Outcome | Source |
| Chalcones, Isobutyraldehyde | I₂ | 100 °C, 12h | Synthesis of 2,3-dihydrobenzofuran motifs (up to 67% yield). researchgate.netthieme-connect.com | researchgate.netthieme-connect.com |
| Chalcones, 2-phenylpropanal | I₂ | 110 °C, neat | Synthesis of 1,3,5-triarylbenzenes (up to 82% yield). organic-chemistry.org | organic-chemistry.org |
| β-ketolactone | Bu₄NI / H₂O₂ | - | Decarboxylative oxidative cycloetherification to dihydrobenzofurans (63% yield). rsc.org | rsc.org |
One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot methods have been developed for synthesizing heterocyclic compounds related to the isobenzofurancarboxamide core.
For example, an efficient one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides. nih.gov This process begins with a nucleophilic aromatic substitution (SNAr) reaction between a 2-halonitrobenzene and a cyanoacetamide, followed by a reductive cyclization using zinc powder and an iron salt to form the final indole (B1671886) product. nih.gov Similarly, one-pot procedures for synthesizing substituted furan and thiophene (B33073) derivatives from terminal alkynes have been reported, involving steps like oxidative coupling, hydration, and intramolecular annulation. sioc-journal.cn The development of a direct one-pot synthesis for this compound itself would likely involve the cyclization of a suitably substituted benzamide precursor, potentially generated in situ. molaid.com
Chemical Reactivity and Mechanistic Investigations of 1 Isobenzofurancarboxamide
Fundamental Reaction Types of the Isobenzofurancarboxamide Core
The isobenzofuranone, or phthalide (B148349), core of the molecule is a recurring motif in numerous natural products and serves as a versatile building block in synthetic chemistry. nih.govnih.gov Its reactivity is characterized by transformations involving the lactone and amide functionalities, including oxidation, reduction, nucleophilic attack, and ring-opening reactions. nih.gov
The phthalide core can undergo oxidation, particularly under forcing conditions. The lactone functionality, which is a cyclic ester, is relatively stable to oxidation compared to aldehydes or ketones. However, strong oxidizing agents can lead to the cleavage of the heterocyclic ring. For instance, the oxidation of phthalide itself is a known side-reaction in the industrial production of phthalic anhydride (B1165640) from o-xylene, where phthalide is an intermediate. lookchem.com This process involves the oxidation of the methylene (B1212753) group (C3) of the phthalide ring.
While direct oxidation of the 1-isobenzofurancarboxamide carbonyl is not extensively documented, studies on analogous structures provide insight. For example, the oxidation of 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams), which are nitrogen analogs of hydroxylated phthalides, to their corresponding phthalimides has been systematically studied. nih.govmdpi.com This transformation highlights the susceptibility of the C3 position to oxidation, converting a secondary alcohol to a carbonyl group.
| Oxidizing Agent | Substrate Type | Product Type | Reference |
| Oxygen (O2) / Catalyst | Phthalide | Phthalic Anhydride | google.com |
| Nickel Peroxide (NiO2) | Hydroxylactam | Phthalimide (B116566) | nih.govmdpi.com |
| Pyridinium Chlorochromate (PCC) | Hydroxylactam | Phthalimide | nih.govmdpi.com |
| 2-Iodoxybenzoic acid (IBX) | Hydroxylactam | Phthalimide | nih.govmdpi.com |
The this compound molecule contains two reducible carbonyl groups: the lactone carbonyl within the phthalide ring and the carbonyl of the external carboxamide group. The term "aldehyde moieties" in the outline is interpreted as referring to the reducible carbonyl centers. The outcome of reduction depends significantly on the choice of reducing agent. libretexts.orgmasterorganicchemistry.com
Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and amides. libretexts.orgmasterorganicchemistry.com Treatment of this compound with LiAlH₄ is expected to reduce the lactone to a diol (via ring-opening) and the primary amide to a primary amine. This would result in the formation of a (2-(aminomethyl)phenyl)methanol (B150923) derivative.
Mild Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent. It readily reduces aldehydes and ketones but is generally not strong enough to reduce esters or amides under standard conditions. libretexts.orgmasterorganicchemistry.com Therefore, NaBH₄ would likely be unreactive towards both the lactone and the amide groups of this compound. However, studies on the reduction of substituted phthalic anhydrides with NaBH₄ show that it can selectively reduce one carbonyl group to form the corresponding phthalide (lactone). rsc.org This indicates that the phthalide carbonyl itself is resistant to further reduction by NaBH₄.
| Reducing Agent | Functional Group | Expected Product | Reactivity |
| Lithium Aluminum Hydride (LiAlH₄) | Lactone (Ester) | Diol (via ring opening) | High |
| Lithium Aluminum Hydride (LiAlH₄) | Amide | Amine | High |
| Sodium Borohydride (NaBH₄) | Lactone (Ester) | No Reaction | Low |
| Sodium Borohydride (NaBH₄) | Amide | No Reaction | Low |
The electrophilic nature of the carbonyl carbons in both the lactone and amide groups makes them susceptible to attack by nucleophiles. These reactions typically proceed via a nucleophilic acyl substitution mechanism. wikipedia.org
For the lactone, a nucleophilic attack on the carbonyl carbon leads to a tetrahedral intermediate. Subsequent reformation of the carbonyl double bond results in the cleavage of the C-O single bond within the ring, leading to a ring-opened product. This is a specific type of nucleophilic acyl substitution.
For the external carboxamide, a similar nucleophilic attack can occur. However, the leaving group would be an amide anion (-NH₂⁻), which is a very strong base and thus a poor leaving group. Consequently, the amide is less reactive towards nucleophiles than the lactone.
Reactions involving the aromatic ring, such as nucleophilic aromatic substitution (SNAr), are also possible but require specific conditions: the presence of a good leaving group on the ring and strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.com
The most characteristic reaction of the phthalide core is its susceptibility to ring-opening by nucleophiles. As a cyclic ester, it undergoes hydrolysis, alcoholysis, and aminolysis.
Hydrolysis: In the presence of acid or base, water can act as a nucleophile, attacking the lactone carbonyl to open the ring and form 2-(hydroxymethyl)benzoic acid.
Aminolysis: Nucleophiles such as amines can react similarly. For example, hydrazine (B178648) has been shown to open the ring of phthalimides (the nitrogen analogs of phthalides) to form hydrazides. researchgate.net A similar reaction is expected for the phthalide ring of this compound.
Polymerization: The ring-opening of related cyclic anhydrides, such as phthalic anhydride, with epoxides is a well-established method for producing polyesters. rsc.orgmdpi.com This highlights the thermodynamic driving force favoring ring-opening in these five-membered ring systems.
Mechanistic Studies of Specific Transformations
Photoisomerization is a process where light absorption induces a structural change in a molecule. wikipedia.org While direct studies on the photoisomerization of this compound are not prominent in the literature, the photochemistry of the closely related phthalide and phthalimide systems provides significant mechanistic insights.
The photochemical formation of phthalide from o-phthalaldehyde (B127526) has been shown to proceed through the intermediacy of a 1,4-biradical, which is formed via an intramolecular hydrogen transfer from a formyl group to the other carbonyl oxygen. rsc.org This biradical intermediate then cyclizes to form the phthalide.
Studies on N-alkylphthalimides reveal that their photochemistry is dominated by photoinduced electron transfer (PET) and Norrish Type I cleavage. rsc.orgumd.edu
Photoinduced Electron Transfer (PET): For phthalimides bearing certain functional groups, irradiation can lead to an electron transfer from a donor portion of the molecule (like a carboxylate) to the excited phthalimide ring. This process can initiate subsequent reactions like decarboxylation. rsc.org
Norrish Type I Cleavage: This photochemical process involves the homolytic cleavage of the bond adjacent to the carbonyl group. For phthalimides, this can mean the cleavage of the O=C−N bond, leading to radical intermediates that can undergo further reactions. umd.edu
Given these precedents, it is plausible that the photochemistry of this compound could involve similar pathways. Irradiation could potentially lead to intramolecular hydrogen abstraction or homolytic cleavage at the C-O bond of the lactone, generating radical intermediates that could rearrange to different isomers or products.
Oxidative Transformations of Homophthalimide Derivatives
The oxidative transformation of homophthalimide derivatives represents a key strategic approach to generating precursors for this compound synthesis. While direct oxidative conversion of homophthalimides to 1-isobenzofurancarboxamides is not extensively documented, related oxidative rearrangement and cyclization reactions of structurally similar N-substituted compounds provide insight into potential mechanistic pathways.
Research into the oxidation of N-substituted amidines using hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DAIB), has shown that the reaction outcome is highly dependent on the substituents and reaction conditions. For instance, C-alkyl-N-arylamidines readily undergo cyclization to form benzimidazoles. In contrast, C,N-diaryl-amidines undergo a rearrangement to produce intermediates that can be trapped, demonstrating the delicate balance between cyclization and rearrangement pathways.
Furthermore, studies on the oxidative rearrangement of primary amines using reagents like phenyliodine(III) diacetate (PIDA or PhI(OAc)₂) have elucidated concerted 1,2-C to N migration mechanisms. These investigations highlight the utility of hypervalent iodine compounds in mediating complex molecular rearrangements under mild conditions. While not directly involving homophthalimides, these findings suggest that an oxidative process could potentially trigger a rearrangement and subsequent cyclization of a suitably substituted homophthalimide derivative to yield an isobenzofuranone-type structure.
The following table summarizes oxidative transformations of related N-substituted compounds, which can serve as models for potential reactions of homophthalimide derivatives.
| Starting Material | Reagent | Product Type | Reference |
| C-Alkyl-N-arylamidines | (Diacetoxyiodo)benzene | Benzimidazoles | rsc.org |
| C,N-Diarylamidines | (Diacetoxyiodo)benzene | Rearrangement Products | rsc.org |
| Primary Amines | Phenyliodine(III) diacetate | Rearranged Amines | researchgate.net |
Table 1: Examples of Oxidative Transformations of N-Substituted Compounds
Cyclization Mechanisms in Isobenzofurancarboxamide Formation
The formation of the isobenzofuranone core, a key structural feature of this compound, can be achieved through various cyclization strategies. While the direct cyclization of an oxidized homophthalimide derivative is one possibility, other mechanistic pathways starting from different precursors have been more thoroughly investigated.
One relevant area of research is the acid- or base-steered cascade cyclization of 2-acylbenzoic acids with isatoic anhydrides. These reactions can be directed to selectively produce either isoindolobenzoxazinone or isobenzofuranone derivatives. In the presence of a base like sodium carbonate, the reaction proceeds through the cyclization of the 2-acylbenzoic acid and a nucleophilic ring-opening of the isatoic anhydride to yield the isobenzofuranone scaffold. This highlights the importance of the catalyst in directing the cyclization pathway.
Another approach involves the electrophilic cyclization of ortho-alkynyl-substituted precursors. For instance, the synthesis of 2-amidobenzofurans has been achieved through the carbocation-induced electrophilic cyclization of o-anisole-substituted ynamides. Although this leads to a benzofuran (B130515) rather than an isobenzofuranone, the underlying principle of intramolecular cyclization triggered by an electrophilic species is a key mechanistic concept.
Detailed mechanistic studies on the formation of isobenzofuranone derivatives often point to the generation of a key intermediate that undergoes intramolecular ring closure. For example, the reaction of 2-carboxyphenylamides of aroylacetic acids can lead to the formation of 2-(2-aryl-2-hydroxy-1-ethenyl)-4H-3,1-benzoxazin-4-ones, which can be considered related structures.
The table below outlines different cyclization strategies leading to isobenzofuranone and related heterocyclic systems, providing a framework for understanding the potential mechanisms in this compound formation.
| Precursor Type | Catalyst/Conditions | Key Mechanistic Step | Product Core | Reference |
| 2-Acylbenzoic Acids & Isatoic Anhydrides | Base (e.g., Na₂CO₃) | Nucleophilic attack and cyclization | Isobenzofuranone | mdpi.com |
| o-Anisole-substituted Ynamides | Lewis Acid | Electrophilic cyclization | 2-Amidobenzofuran | |
| Aroylacetic Acid 2-Carboxyphenylamides | N/A | Intramolecular cyclization | 4H-3,1-benzoxazin-4-one | researchgate.net |
Table 2: Cyclization Strategies for the Formation of Isobenzofuranone and Related Heterocycles
Structural Modifications and Derivative Synthesis in 1 Isobenzofurancarboxamide Research
Design and Synthesis of Substituted Isobenzofurancarboxamide Analogues
The synthesis of substituted isobenzofurancarboxamide analogues is a fundamental aspect of exploring its chemical space. By introducing various functional groups at specific positions on the benzofuran (B130515) ring, chemists can fine-tune the molecule's electronic, steric, and lipophilic properties. A common strategy involves the intramolecular cyclization of appropriately substituted precursors. For instance, methods like the intramolecular Friedel–Crafts acylation of α-aryloxyaryl ketones are employed to construct the core benzofuran ring system. nih.gov
One-pot synthesis methodologies have also been developed to create highly substituted benzofurans efficiently. nih.gov These approaches can involve a sequence of reactions, such as iron(III)-catalyzed halogenation followed by a metal-mediated O-arylation and subsequent C-O cyclization, starting from simple ketone precursors. nih.gov The choice of catalyst, such as Gallium(III) triflate (Ga(OTf)3) or Bismuth(III) triflate (Bi(OTf)3), can be crucial in mediating the cyclodehydration step to form the substituted benzofuran core. nih.gov
The table below illustrates common substitution patterns and the synthetic methods employed.
| Substitution Position | Example Substituent | General Synthetic Approach | Key Reagents/Catalysts |
| Phenyl ring | Chloro, Methoxy | Intramolecular cyclization of substituted phenols | Lewis acids (e.g., BBr3, Ga(OTf)3) |
| Furan (B31954) ring | Alkyl, Aryl | Palladium-catalyzed coupling and cyclization | Palladium catalysts, Copper iodide |
| Carboxamide nitrogen | Phenethyl, Alkyl chains | Amide coupling reactions | Standard peptide coupling reagents |
These substitutions significantly influence the molecule's interaction with biological targets. For example, in related benzofuran systems, the addition of an N-phenethyl carboxamide was found to substantially enhance antiproliferative activity. mdpi.com
Synthesis of Fused Heterocyclic Derivatives Incorporating Isobenzofurancarboxamide
To explore more complex chemical structures and potentially new biological activities, researchers synthesize derivatives where other heterocyclic rings are fused to the isobenzofurancarboxamide framework. These fused systems can lead to more rigid structures with distinct pharmacological profiles. The synthesis of such compounds often begins with a pre-formed isobenzofuran (B1246724) derivative which is then subjected to cyclization reactions to build the new ring.
A general strategy involves the use of bifunctional reagents that can react with substituents on the isobenzofuran ring to form the fused heterocycle. For example, a chalcone prepared from a diacetylbenzene can react with reagents like cyanothioacetamide or guanidine hydrochloride to yield fused pyridine or pyrimidine rings, respectively. longdom.org Similarly, reactions with thiosemicarbazide or semicarbazide can lead to fused pyrazoline derivatives. longdom.org While these examples start from a different core, the chemical principles are applicable to functionalized isobenzofurancarboxamides.
The following table summarizes strategies for creating fused heterocyclic systems.
| Fused Ring System | Synthetic Strategy | Key Reagents |
| Pyridine/Pyrimidine | Condensation/Cyclization | Cyanothioacetamide, Guanidine hydrochloride |
| Pyrazole | Cyclization of α,β-unsaturated ketones | Thiosemicarbazide, Semicarbazide |
| Thieno[3,2-b]furan | Regioselective Suzuki coupling and Ullmann coupling | Palladium catalysts, Copper catalysts |
Investigations into Structural Analogues with Modified Heterocyclic Systems
The synthesis of these analogues requires distinct synthetic routes. For example, the synthesis of benzo[b]thiophenamines, a sulfur analogue, can be achieved through a one-pot, transition-metal-free process involving the reaction of 2-fluorobenzonitriles with substituted thiols, proceeding through a Smiles rearrangement. mdpi.com This method provides an efficient way to construct the five-membered thiophene (B33073) ring fused to the benzene (B151609) ring. mdpi.com Such strategies highlight the modular nature of heterocyclic synthesis, allowing for the creation of diverse scaffolds for medicinal chemistry exploration. mdpi.com
| Analogue Core Structure | Heteroatom | General Synthetic Method |
| Benzothiophene | Sulfur (S) | Smiles rearrangement of 2-halobenzonitriles with thiols |
| Indole (B1671886)/Indoline | Nitrogen (N) | Palladium-catalyzed fluoroalkylative cyclization |
Stereochemical Research in Isobenzofurancarboxamide Systems, e.g., Enantiomer Synthesis
Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the biological activity of chiral molecules. If a stereocenter is present in a 1-isobenzofurancarboxamide derivative, its two enantiomers (non-superimposable mirror images) can exhibit vastly different pharmacological and toxicological profiles. Therefore, the synthesis of enantiomerically pure compounds is a significant area of research.
The specific methods for achieving enantioselective synthesis depend on the location and nature of the stereocenter. Asymmetric synthesis techniques are employed to control the formation of the desired stereoisomer. These can include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products. While specific examples for this compound are not detailed in the provided context, the principles of asymmetric synthesis are broadly applicable to this class of compounds. The goal is to produce a single enantiomer, which allows for a more precise understanding of its interaction with chiral biological targets like enzymes and receptors.
Structure-Activity Relationship (SAR) Studies on Isobenzofurancarboxamide Derivatives (General Principles)
Structure-Activity Relationship (SAR) studies are essential for rational drug design. They aim to identify the key structural features of a molecule that are responsible for its biological activity. researchgate.net For benzofuran and isobenzofuran derivatives, SAR studies have revealed several general principles. mdpi.comnih.gov
The type and position of substituents on the benzofuran ring are crucial determinants of activity. mdpi.com Earlier SAR studies on benzofuran derivatives indicated that substitutions at the C-2 position, often with ester or other heterocyclic rings, were important for cytotoxic activity against cancer cells. mdpi.com More recent research on 3,5-disubstituted benzofuran derivatives identified this scaffold as useful for developing orally active osteogenic compounds. nih.gov Specifically, a 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide derivative showed potent activity in promoting osteoblast differentiation. nih.gov
The general findings from SAR studies are summarized below:
| Structural Modification | Impact on Biological Activity | Example Application |
| Substitution at C-2 position | Often crucial for cytotoxic/anticancer activity. mdpi.com | Anticancer drug development |
| Substitution at C-5 position (carboxamide) | Can confer potent and specific activities. nih.gov | Osteoporosis treatment |
| N-alkylation of carboxamide | Can significantly enhance antiproliferative effects. mdpi.com | Anticancer drug development |
| Modification of the fused ring | Influences selectivity and potency. mdpi.com | Broad-spectrum therapeutic design |
These SAR studies provide a roadmap for medicinal chemists to design and synthesize new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net
Spectroscopic Characterization Techniques in Research on 1 Isobenzofurancarboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within 1-Isobenzofurancarboxamide.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons). For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the amide protons.
The aromatic region, typically between 6.0 and 8.5 ppm, would feature complex signals corresponding to the four protons on the benzene (B151609) ring portion of the isobenzofuran (B1246724) core. orgchemboulder.comorgchemboulder.com Their specific chemical shifts and splitting patterns (e.g., doublets, triplets, or multiplets) are dictated by their position on the ring and their coupling with adjacent protons. Protons closer to the electron-withdrawing oxygen atom and the carboxamide group are expected to be deshielded and appear at a lower field (higher ppm value).
The two protons of the primary amide (-CONH₂) group are expected to produce a broad signal. msu.edu The chemical shift of these protons can be highly variable (typically 5.0-8.5 ppm) and is sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. orgchemboulder.com Adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample would cause the amide proton signal to disappear, a common method for confirming its identity. chemistrysteps.com
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) | The exact shifts and coupling patterns depend on the substitution pattern. |
| Amide (-CONH₂) | 5.0 - 8.5 | Broad Singlet (br s) | Shift is variable; signal disappears upon D₂O exchange. |
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom.
The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically appearing in the range of 165-180 ppm. wisc.edu The carbon atoms of the aromatic ring and the furan (B31954) ring would resonate in the approximate range of 110-150 ppm. scielo.brresearchgate.net Carbons directly attached to the heteroatom (oxygen) or the electron-withdrawing carboxamide group will appear further downfield compared to the others. The specific chemical shifts provide a fingerprint of the molecule's carbon framework.
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Amide Carbonyl (C=O) | 165 - 180 |
| Aromatic & Furan (C=C, C-O) | 110 - 150 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for probing the molecule's conformation and dynamics. miamioh.edu
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would be crucial for assigning the specific positions of the protons within the aromatic ring by tracing their connectivity. scielo.br
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is invaluable for studying the three-dimensional structure and preferred conformation of the molecule, such as the spatial orientation of the carboxamide group relative to the fused ring system. scielo.br
These advanced methods, often combined with computational modeling, allow for a detailed understanding of the molecule's dynamic behavior in solution. auremn.org.br
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. rsc.org
For this compound (C₉H₇NO₂), the molecular weight is approximately 161.16 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The initial ionization process typically forms a molecular ion (M⁺•), which would be observed at an m/z corresponding to the molecular weight.
Upon collision-induced dissociation, the molecular ion undergoes fragmentation, breaking at its weakest points to form smaller, charged fragments. uab.edu The analysis of these fragments provides structural clues. orgchemboulder.com For this compound, key fragmentation pathways could include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, potentially leading to the loss of the entire carboxamide radical (•CONH₂) or the amino radical (•NH₂).
Loss of Neutral Molecules: A common pathway for amides is the loss of isocyanic acid (HNCO). Cleavage within the furan ring could lead to the loss of carbon monoxide (CO). nih.gov
Aromatic Ring Fragmentation: The stable benzofuran (B130515) core would likely remain intact as a major fragment ion.
Analyzing the mass differences between the molecular ion and the major fragment peaks allows researchers to piece together the molecular structure, confirming the presence of the carboxamide group and the isobenzofuran core. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. rsc.org Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present in a molecule. vscht.cz
The IR spectrum of this compound would be expected to display several key absorption bands that confirm its structure:
N-H Stretching: As a primary amide, it should exhibit two distinct, sharp to medium bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. ucla.edu
C=O Stretching (Amide I Band): A strong, sharp absorption between 1630 and 1690 cm⁻¹ is characteristic of the carbonyl group in an amide. Its exact position can be influenced by conjugation and hydrogen bonding. ucla.edu
N-H Bending (Amide II Band): This band, appearing in the 1550-1650 cm⁻¹ range, arises from the bending vibration of the N-H bond and is another key indicator of the amide group.
Aromatic C=C Stretching: The benzene ring will show one or more sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region. vscht.cztu.edu.iq
Aromatic C-H Stretching: These absorptions appear as weak to medium bands just above 3000 cm⁻¹. orgchemboulder.com
C-O-C Stretching: The ether linkage within the furan ring will produce a strong absorption, typically in the 1000-1300 cm⁻¹ range.
Predicted IR Absorption Data for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amide | 3100 - 3500 (two bands) | Medium |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |
| C=O Stretch (Amide I) | Amide | 1630 - 1690 | Strong |
| N-H Bend (Amide II) | Amide | 1550 - 1650 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium |
| C-O-C Stretch | Furan Ether | 1000 - 1300 | Strong |
| Aromatic C-H Bend | Aromatic Ring | 675 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. acs.org This technique is particularly useful for compounds containing conjugated systems, such as aromatic rings and double bonds, which are known as chromophores. researchgate.netpdx.edu
The this compound molecule contains a benzofuran system, which is a conjugated aromatic chromophore. This structure allows for π → π* electronic transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. chemistrysteps.com These transitions are typically of high intensity and are expected to result in strong absorption bands in the near-UV region of the spectrum (approximately 200-400 nm).
The presence of the carbonyl group of the amide, which also contains π electrons, in conjugation with the ring system can influence the position and intensity of these absorption maxima. Additionally, the non-bonding (n) electrons on the oxygen and nitrogen atoms could potentially undergo n → π* transitions, though these are typically much weaker in intensity than π → π* transitions. acs.org The UV-Vis spectrum serves to confirm the presence of the conjugated electronic system within the molecule.
X-ray Diffraction (XRD) for Solid-State Structure Determination
Detailed research findings and data tables on the X-ray diffraction analysis of this compound are not available in the current body of scientific literature.
Other Advanced Spectroscopic Methods in Chemical Research
Specific applications and detailed research findings of other advanced spectroscopic methods for the characterization of this compound have not been reported in published research.
Computational and Theoretical Investigations of 1 Isobenzofurancarboxamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost.
Electronic Structure Analysis and Reactivity Prediction
DFT calculations can map the electron density distribution of 1-Isobenzofurancarboxamide to reveal its electronic characteristics. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
A Molecular Electrostatic Potential (MEP) map could further predict reactivity. For this compound, the oxygen atoms of the carbonyl and carboxamide groups would likely show regions of high negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide group would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. These analyses are critical for predicting how the molecule might interact with other reagents or biological macromolecules.
Illustrative Electronic Properties Calculated via DFT for a Heterocyclic Compound
| Calculated Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to electron-donating capability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |
Note: The data in this table is illustrative for a representative heterocyclic molecule and not specific to this compound.
Thermodynamic Property Calculations (e.g., Heats of Formation)
Theoretical calculations can accurately predict thermodynamic properties such as the heat of formation (ΔHf), which is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. These calculations are vital for assessing the stability of a molecule and the energy changes associated with its synthesis or reactions.
Using computational methods like DFT, the gas-phase heat of formation can be calculated. To relate this to the solid state, the heat of sublimation is often estimated and subtracted from the gas-phase value. This provides a complete thermodynamic profile, essential for understanding the compound's energetic landscape.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the motion of atoms in a molecular system over time, providing a detailed view of its dynamic behavior. This technique is invaluable for exploring how a molecule like this compound behaves in a biological environment, such as in solution or near a protein.
Conformational Landscape Analysis
While the core isobenzofuranone ring system is relatively rigid, the carboxamide substituent can rotate. MD simulations can explore the rotational freedom around the bond connecting the carboxamide group to the aromatic ring, identifying the most stable, low-energy conformations. Understanding this conformational landscape is crucial, as the specific three-dimensional shape of a molecule dictates its ability to bind to a biological target. The simulations can reveal the flexibility of the molecule and the probability of it adopting a specific bioactive conformation.
Protein-Ligand Interaction Modeling (pre-clinical)
MD simulations are a cornerstone of pre-clinical drug discovery for modeling the interaction between a ligand (like a derivative of this compound) and a protein target. After an initial docking pose is established, MD simulations can assess the stability of this protein-ligand complex over time (e.g., nanoseconds). nih.govrsc.orgnih.gov These simulations can confirm whether the initial binding pose is stable or if the ligand shifts to a different, more favorable position. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to quantify the stability of the complex and the flexibility of its components. rsc.org
In studies on isobenzofuranone derivatives targeting enzymes like α-glucosidase and α-amylase, MD simulations have been used to validate the stability of the docked poses and confirm that the key interactions are maintained throughout the simulation. nih.gov
Molecular Docking and Binding Site Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein.
Research on isobenzofuran-1(3H)-ones as tyrosinase inhibitors has successfully used molecular docking to understand how these compounds interact with the enzyme's active site. nih.gov The studies revealed that the ligands could bind near the copper atoms in the active site, a behavior similar to known inhibitors. nih.gov
For this compound, docking studies could be performed against various potential protein targets. The process involves generating a grid around the protein's active site and then allowing the ligand to explore different conformations and orientations within that site. nih.gov The results are ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
Analysis of the top-ranked poses reveals crucial binding interactions, such as:
Hydrogen Bonds: The amide group (both N-H donor and C=O acceptor) and the lactone carbonyl oxygen of this compound are prime candidates for forming hydrogen bonds with amino acid residues like serine, threonine, or lysine (B10760008) in a binding pocket.
Hydrophobic Interactions: The benzene (B151609) ring of the molecule can form hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
These predicted interactions provide a rational basis for the molecule's potential biological activity and can guide the design of more potent derivatives. For example, in a study of isobenzofuranone derivatives, docking analysis identified key hydrogen bonding and hydrophobic interactions that explained their inhibitory activity against carbohydrate-hydrolyzing enzymes. nih.gov
Illustrative Molecular Docking Results for an Isobenzofuranone Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| α-Glucosidase | -8.5 | ASP215, GLU411 | Hydrogen Bond |
| PHE476, TRP329 | Hydrophobic/π-π | ||
| α-Amylase | -7.9 | ASP300, GLU233 | Hydrogen Bond |
Note: This data is based on findings for isobenzofuranone derivatives from published research and serves as an illustrative example. nih.gov
In Silico Mutation Studies for Mechanistic Understanding
Following a comprehensive review of available scientific literature, specific in silico mutation studies focusing on this compound for mechanistic understanding have not been identified. This area of research remains largely unexplored for this particular compound.
In silico mutagenesis is a computational technique essential for identifying potentially relevant amino acids involved in various pathologies and for understanding drug-receptor interactions. mdpi.com These methods are used to predict how mutations in a specific protein or receptor might affect the binding affinity or efficacy of a ligand, such as this compound. The process typically involves molecular docking and molecular dynamics simulations to compare the interaction of the compound with both the wild-type and mutated protein structures. mdpi.com Techniques like free energy perturbation (FEP) calculations can be employed to quantify the energy differences between a compound binding to different protein forms. mdpi.com While such studies have been conducted for other molecules, including substituted benzamide (B126) and quinoline (B57606) derivatives targeting receptors like EGFR, specific applications of these methods to this compound are not currently documented in public research. mdpi.com
Theoretical Prediction of Reaction Mechanisms and Pathways
Direct theoretical predictions of reaction mechanisms specifically involving this compound are not extensively detailed in the current body of research. However, computational studies on related isobenzofuran (B1246724) structures provide valuable insights into the methodologies used and the potential reaction pathways these classes of compounds can undergo.
Density Functional Theory (DFT) is a primary computational tool for investigating such mechanisms. For instance, studies on the [8 + 2] cycloaddition reactions of dienylisobenzofurans with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) have been performed to elucidate the favorability of different pathways. pku.edu.cn These theoretical investigations explore various potential routes for a reaction, including concerted and stepwise mechanisms. pku.edu.cn
Key pathways considered in the computational analysis of related isobenzofuran compounds include:
Concerted Pathway: A reaction that occurs in a single step, where bond breaking and bond forming happen simultaneously. pku.edu.cn
Stepwise Pathway: A reaction that proceeds through one or more intermediates. For example, a stepwise [8 + 2] reaction could involve the initial formation of a C-C bond to create a zwitterionic intermediate, which then undergoes ring closure. pku.edu.cn
[4 + 2] Cycloaddition followed by pku.edu.cnnih.gov-Vinyl Shift: An alternative pathway where an initial, often irreversible, [4 + 2] cycloaddition occurs, followed by a rearrangement to yield the final product. pku.edu.cn
The viability of these pathways is assessed by calculating the activation free energy for each step. For example, in the reaction of a dienylisobenzofuran with DMAD, the stepwise pathway was found to have a calculated activation free energy of 21.7 kcal/mol, while the initial [4 + 2] cycloaddition in an alternative pathway had a lower activation free energy of 16.6 kcal/mol. pku.edu.cn These computational energy profiles help predict which reaction mechanism is more likely to occur under specific conditions. pku.edu.cn Such theoretical frameworks could be applied in future research to predict the reaction mechanisms and pathways of this compound.
Biological Activity Research for 1 Isobenzofurancarboxamide Derivatives Pre Clinical and Mechanistic
Investigations into Potential Neuroprotective Effects
Recent studies have explored the neuroprotective potential of isobenzofuran-1(3H)-one derivatives. A series of these compounds were designed and synthesized as inhibitors of the TWIK-related potassium channel-1 (TREK-1). medchemexpress.com The inhibition of TREK-1 is considered a promising strategy for preventing cell death and achieving neuroprotection in conditions such as ischemic stroke, as this channel plays a role in regulating neuronal excitability and apoptosis. medchemexpress.com
In this research, extensive structure-activity relationship studies led to the identification of potent and selective TREK-1 inhibitors with IC50 values in the low micromolar range. medchemexpress.com One particular compound, Cpd8l, demonstrated potent and selective inhibition of TREK-1 with an IC50 of 0.81 μM and over 30-fold selectivity against other K+, Na+, and Ca2+ channels. medchemexpress.com This compound exhibited significant neuroprotective effects in both in vitro and in vivo models of ischemic stroke. medchemexpress.com
Enzyme Inhibition and Modulation Studies
The study of how molecules interact with and inhibit enzymes is crucial in drug discovery. Enzyme inhibitors can block the activity of an enzyme, which can be beneficial in treating various diseases. wikipedia.org Inhibition can be reversible, where the inhibitor can detach from the enzyme, or irreversible, where a covalent bond is formed. wikipedia.org
Derivatives of 1-isobenzofurancarboxamide have been investigated for their interaction with various molecular targets. For instance, fluorescent derivatives of 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl have been developed as high-affinity probes for sigma (σ) receptors, which are of significant pharmaceutical interest for conditions like cancer and Alzheimer's disease. nih.gov These fluorescent ligands have been instrumental in studying σ2 receptors, helping to distinguish them from the PGRMC1 protein complex. nih.gov The σ2 receptor, in particular, is a promising target for both diagnostics and therapeutics. nih.govuniba.it
The mechanism by which an inhibitor binds to an enzyme can be competitive, noncompetitive, or uncompetitive. nih.gov In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. libretexts.org Noncompetitive inhibitors bind to a different site on the enzyme, altering its shape and function. libretexts.org Uncompetitive inhibitors bind only to the enzyme-substrate complex. youtube.com
In the context of isobenzofuran (B1246724) derivatives, docking simulations have been used to understand their binding modes. For fluorescent ligands targeting sigma receptors, it was predicted that they bind through an ionic interaction between the charged nitrogen atom and specific amino acid residues (E172 in σ1 or D29 in σ2), a cation−π interaction, and several hydrophobic interactions. nih.govuniba.it These computational predictions were in agreement with experimental data, supporting the proposed binding mechanisms. nih.govuniba.it
Receptor Binding and Ligand Activity Research
Receptor binding assays are fundamental in drug discovery for identifying and characterizing compounds that interact with specific receptors. nih.gov These assays help to determine the affinity of a ligand for a receptor and can provide insights into its potential pharmacological effects. nih.gov
The interaction of a ligand with a receptor can result in different functional outcomes. Agonists activate the receptor to produce a biological response, while antagonists block the receptor and prevent its activation by agonists. Some compounds can exhibit both agonist and antagonist properties, depending on the context. nih.gov Mutagenesis studies on receptors, such as the cannabinoid CB(1) receptor, have shown that both agonists and inverse agonists can have varied binding patterns, suggesting multiple binding subsites. nih.gov
Fluorescence-based binding assays have emerged as a valuable tool for studying ligand-receptor interactions. nih.govresearchgate.net These assays utilize fluorescently labeled ligands to monitor their binding to a target. nih.gov Novel, specific fluorescent ligands for sigma receptors have been developed from indole (B1671886) derivatives bearing a N-butyl-3H-spiro[isobenzofuran-1,4′-piperidine] portion. nih.govuniba.it These ligands, with nanomolar affinity and emissions spanning from green to near-infrared, have been successfully used in techniques like flow cytometry and confocal microscopy to visualize and study σ2 receptors. nih.govuniba.it Compounds such as 19 (with pan-sigma affinity) and 29 (σ2 selective) have been validated as powerful tools for these fluorescence-based studies. nih.govuniba.it The development of these red-emitting fluorescent σ2 ligands represents a significant advancement for investigating the role of these receptors in various diseases. nih.govuniba.it
Interactive Data Table of Research Findings
| Compound/Ligand | Target | Key Finding | Reference |
| Cpd8l | TREK-1 | Potent and selective inhibitor (IC50 = 0.81 μM) with neuroprotective effects. | medchemexpress.com |
| Fluorescent Ligand 19 | Sigma (σ) Receptors | Pan-affinity fluorescent probe for studying σ receptors. | nih.govuniba.it |
| Fluorescent Ligand 29 | Sigma-2 (σ2) Receptor | Selective fluorescent probe for studying σ2 receptors via fluorescence-based techniques. | nih.govuniba.it |
Based on the conducted research, there is a notable lack of specific preclinical and mechanistic studies focusing on the antimicrobial, antifungal, antitumor, and antiviral activities of compounds with the precise "this compound" scaffold. The available scientific literature predominantly investigates the biological activities of a related but structurally distinct class of compounds known as isobenzofuran-1(3H)-ones (also referred to as phthalides).
Due to the strict requirement to focus solely on This compound derivatives, and the absence of specific research data for this compound class within the public domain concerning the requested biological activities, it is not possible to provide a detailed article that adheres to the user's outline.
Information available from scientific searches consistently points towards research on other benzofuran (B130515) and isobenzofuranone derivatives. For instance, studies on various benzofuran derivatives have shown a range of biological activities, including potential anticancer and antimicrobial properties. Similarly, isobenzofuranone derivatives have been isolated from natural sources and synthesized to explore their bioactivities, which include antifungal and anti-rotavirus effects.
However, these findings are not directly applicable to the this compound core structure. In chemical and pharmaceutical sciences, even small variations in a molecule's core structure, such as the difference between a carboxamide at the 1-position versus a lactone (as in isobenzofuranones), can lead to significantly different biological and pharmacological profiles.
Therefore, without specific preclinical and mechanistic data on the antimicrobial, antifungal, antitumor, and antiviral potential of This compound derivatives , any attempt to generate the requested article would fall outside the strict constraints of the prompt and would not be scientifically accurate for the specified compound. Further research and publication in the scientific community are required to elucidate the biological activity of this particular class of compounds.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Role as Versatile Building Blocks for Complex Organic Molecules
The isobenzofuran (B1246724) nucleus is a privileged heterocyclic motif that serves as a versatile building block, or synthon, for the synthesis of complex molecular architectures. nih.gov Isobenzofuran derivatives are recognized as useful intermediates for preparing fused polycyclic aromatic compounds. rsc.org Although the parent isobenzofuran is highly reactive and tends to polymerize, substituted derivatives can be generated in situ and used in subsequent reactions without isolation. rsc.orglucp.net
One of the primary applications of isobenzofurans in synthesis is their participation as dienes in Diels-Alder reactions, a powerful method for forming cyclic compounds. This reactivity allows for the construction of intricate polycyclic systems. For instance, research has demonstrated the synthesis of various spiro-isobenzofuran compounds, which are of high interest due to their presence in biologically active molecules and their applications in materials science. nih.govacs.org These complex syntheses often utilize simpler isobenzofuran precursors, such as phthalides (isobenzofuran-1(3H)-ones), to build the spirocyclic framework. nih.gov The carboxamide group at the 1-position can act as a crucial handle for further functionalization or can modulate the electronic properties and reactivity of the core, making 1-isobenzofurancarboxamide a potentially valuable precursor for elaborate synthetic targets.
Use as Intermediates in the Synthesis of Functional Materials
The isobenzofuran scaffold is not only important in the synthesis of discrete molecules but also serves as an intermediate in the creation of functional materials. Derivatives of isobenzofuran have been explored for their utility as colorants and perfumes, indicating a potential application in the dye and fragrance industries. nih.gov The conjugated system of the isobenzofuran ring contributes to its chromophoric properties. While direct applications of this compound in materials science are not extensively documented, its structure suggests potential. The carboxamide functional group can participate in hydrogen bonding, a key interaction for directing the self-assembly of molecules into ordered materials with specific electronic or photophysical properties. Azo dyes, for example, are a major class of synthetic colorants produced through a diazonium coupling reaction. nih.govunb.caindexcopernicus.com Aromatic amines are common precursors for this process, suggesting that a derivative of this compound could potentially be used to create novel dye structures.
Contributions to Drug Design and Discovery Research
The benzofuran (B130515) and isobenzofuran scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. nih.govsemanticscholar.orgnih.gov
The isobenzofuran core provides a rigid and structurally unique template for the design of new medicinal agents. Researchers have successfully synthesized series of novel isobenzofuran-based compounds and evaluated them for various therapeutic effects. nih.gov A notable example is the development of isobenzofuran derivatives as potent immunosuppressive agents. nih.gov These compounds were designed to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key target for immunosuppressive drugs. nih.govnih.govfrontiersin.org The study demonstrated that the isobenzofuran scaffold could serve as an effective core for generating new chemical entities with significant biological activity, providing a foundation for further research into safe and effective immunosuppressants. nih.gov The carboxamide moiety is a common feature in many drug molecules, valued for its ability to form hydrogen bonds with biological targets, making this compound an attractive starting point for such design efforts. nih.govnih.gov
Once a "hit" or "lead" compound with desired biological activity is identified, the process of lead optimization begins. This involves systematically modifying the chemical structure to improve properties like potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). A key strategy in this process is the study of structure-activity relationships (SAR). mdpi.com
In a study focused on developing isobenzofuran-based immunosuppressive agents, a detailed SAR analysis was conducted. nih.gov Researchers synthesized three series of derivatives based on the isobenzofuran core: α,β-unsaturated amides, diamides, and ureas. By comparing the biological activities of these compounds, they could determine which structural modifications led to improved potency. The research found that the α,β-unsaturated amide series demonstrated the most potent inhibitory activity against T-cell proliferation and IMPDH. nih.gov This systematic approach allows medicinal chemists to rationally design improved drug candidates.
The table below summarizes the findings from the SAR study on isobenzofuran-based IMPDH inhibitors, showcasing how structural modifications influence biological activity.
| Compound Series | General Structure Modification | Key SAR Finding | Potency Compared to Mycophenolic Acid (MPA) |
|---|---|---|---|
| α,β-Unsaturated Amides | Isobenzofuran core linked to an unsaturated amide | This series proved to be the most potent. | Several compounds were superior to MPA. nih.gov |
| Diamides | Isobenzofuran core linked to a diamide (B1670390) structure | Generally less potent than the unsaturated amides. | Some compounds showed equipotent activity to MPA. nih.gov |
| Ureas | Isobenzofuran core linked to a urea (B33335) moiety | Generally less potent than the unsaturated amides. | Some compounds showed equipotent activity to MPA. nih.gov |
Applications in Agrochemical and Dye Synthesis
The utility of the isobenzofuran scaffold extends beyond pharmaceuticals into other areas of chemical industry, including agrochemicals and dye manufacturing.
In agrochemical research, a "scaffold hopping" approach—where the core of a known active molecule is replaced with a different one to find new active compounds—led to the discovery of insecticidal 4-pyridyl isobenzofurans. acs.org A series of 4-pyridyl dihydroisobenzofuran(one)s showed strong activity against the silverleaf whitefly (Bemisia tabaci) and moderate activity against the green peach aphid (Myzus persicae), comparable to commercial standards. acs.org This demonstrates the potential of the isobenzofuran scaffold in developing new crop protection agents.
In dye synthesis, isobenzofuran derivatives have been noted for their potential as colorants. nih.gov The extended π-electron system of the isobenzofuran ring is a key feature of many organic dyes. The general method for producing azo dyes, a large class of industrial colorants, involves the reaction of a diazonium salt with an electron-rich coupling component. nih.govresearchgate.net While specific examples involving this compound are not prominent, its aromatic structure is fundamentally suited for incorporation into dye molecules.
Future Perspectives and Emerging Research Avenues for 1 Isobenzofurancarboxamide
Development of Innovative and Sustainable Synthetic Routes
The future synthesis of 1-Isobenzofurancarboxamide and its analogs will prioritize efficiency, safety, and environmental responsibility. Traditional multi-step synthetic pathways are often hampered by low yields and the need for harsh reaction conditions. beilstein-journals.org Emerging research points towards the adoption of greener and more atom-economical strategies.
Key areas of development include:
One-Pot Reactions: The conversion of readily available starting materials like o-alkylbenzoic acids directly into the isobenzofuranone core represents a significant step forward in efficiency. nih.gov
Green Solvents: A major push involves replacing toxic organic solvents with environmentally benign alternatives. Water, for instance, has been successfully used as a solvent for transition-metal-catalyzed heteroannulation reactions to form related heterocyclic structures. researchgate.net
Catalyst Innovation: The use of recyclable and highly efficient catalysts, such as Rh(III) complexes, can significantly reduce waste and improve the sustainability of synthetic processes. researchgate.net These catalysts have proven effective in C-H activation and annulation reactions, providing a pathway to complex derivatives. researchgate.net
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer improved reaction control, scalability, and reduced reaction times compared to conventional batch processing, representing a significant advancement for producing isobenzofuran (B1246724) derivatives.
| Feature | Traditional Synthesis | Emerging Sustainable Routes |
| Solvents | Often relies on chlorinated or other toxic organic solvents. | Emphasizes the use of water or other green solvents. researchgate.net |
| Catalysts | May use stoichiometric reagents or non-recyclable catalysts. | Focuses on recyclable, low-loading catalysts (e.g., Rh(III)). researchgate.net |
| Efficiency | Often involves multiple steps with intermediate purification. beilstein-journals.org | Aims for one-pot reactions and higher atom economy. nih.gov |
| Conditions | Can require harsh temperatures and pressures. | Utilizes milder conditions, sometimes assisted by microwaves or visible light. |
Deeper Mechanistic Understanding and Reaction Control
A profound understanding of reaction mechanisms is critical for optimizing the synthesis of specific this compound derivatives. Isobenzofurans are known to be highly reactive dienes, often generated in situ for immediate use in subsequent reactions like the Diels-Alder cycloaddition. beilstein-journals.orgnih.govchemrxiv.org Controlling the generation and subsequent trapping of these intermediates is paramount for achieving high yields and desired regioselectivity.
Future research will likely focus on:
Characterizing Reactive Intermediates: Detailed spectroscopic and computational analysis of transient species will allow chemists to better predict and control reaction outcomes.
Solvent and Substituent Effects: The polarity of the solvent and the electronic nature of substituents can significantly influence reaction pathways. Studies on related phthalide (B148349) derivatives show that understanding these effects is key to controlling molecular properties and reactivity. researchgate.net
Tandem Reactions: Designing elegant tandem or cascade reactions, where a single event triggers a series of bond-forming transformations, can build molecular complexity with exceptional efficiency. The oxidative generation of isobenzofurans from phthalans followed by an immediate cycloaddition is a prime example of such a strategy. chemrxiv.org
Rational Design of Highly Targeted Isobenzofurancarboxamide Derivatives
The isobenzofuranone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. rsc.orgscispace.com Recent studies have demonstrated the potential of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents that modulate serotonin (B10506) reuptake. nih.gov This provides a strong foundation for the rational design of new this compound derivatives.
The principles of rational design will be applied to:
Establish Structure-Activity Relationships (SAR): By systematically modifying the functional groups on the this compound core and assessing the impact on biological activity, researchers can identify the key structural features required for potency and selectivity against a specific target (e.g., a receptor or enzyme).
Target-Specific Modifications: Based on the three-dimensional structure of a biological target, derivatives can be designed to maximize binding affinity and minimize off-target effects. This approach is widely used in modern drug discovery. nih.gov
Developing Lead Compounds: Promising derivatives identified through SAR studies, such as those showing efficacy in animal models of depression, can serve as lead compounds for further optimization into potential clinical candidates. nih.gov
Integration of Multiscale Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is revolutionizing chemical research. This integrated approach allows for the rapid screening of virtual compounds and provides deep insights into molecular behavior, saving significant time and resources.
For this compound, this integration will be crucial for:
Predicting Molecular Properties: Quantum mechanical methods like Density Functional Theory (DFT) can accurately predict geometric, thermodynamic, and spectroscopic (e.g., NMR) properties of novel derivatives, aiding in their structural characterization. ufv.brmdpi.com
Simulating Biological Interactions: Molecular docking and molecular dynamics simulations can predict how a designed derivative will bind to its biological target, providing a rationale for its activity and guiding further design efforts. mdpi.comnih.gov
Validating Computational Models: A key aspect of this approach is the iterative cycle of prediction and confirmation. For instance, computationally predicted 1H and 13C chemical shifts for complex isobenzofuranone structures have been shown to be invaluable for confirming their identity when experimental data alone is ambiguous. ufv.br
| Computational Method | Application for this compound Research | Reference |
| Density Functional Theory (DFT) | Predict optimized geometry, vibrational spectra, and electronic properties (e.g., HOMO-LUMO energy gap). | mdpi.com |
| Gauge-Including Atomic Orbital (GIAO) | Calculate and predict 1H and 13C NMR chemical shifts to aid in structural confirmation. | ufv.br |
| Molecular Docking | Simulate the binding pose and affinity of derivatives to biological targets like enzymes or receptors. | mdpi.comnih.gov |
| Time-Dependent DFT (TD-DFT) | Study electronic transitions and predict UV-Vis absorption spectra. | researchgate.net |
Exploration of Novel Applications in Untapped Scientific Domains
While the initial focus for isobenzofuranone derivatives has been on medicinal applications like antidepressants and antimicrobials, the unique chemical properties of the isobenzofuran core open the door to a much broader range of applications. nih.govrsc.orgimjst.org
Future research is expected to explore:
Materials Science: The high reactivity of the isobenzofuran moiety in cycloaddition reactions makes it an excellent building block for the synthesis of complex polycyclic and π-extended systems. rsc.org These larger structures could possess interesting photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Agrochemicals: Phthalides have been investigated as versatile starting points for the synthesis of novel compounds with potential insecticidal activity. ufv.br This suggests that this compound derivatives could be explored for the development of new pesticides or herbicides.
Chemical Biology: Fluorescently tagged isobenzofuran derivatives can be developed as high-affinity molecular probes to study biological systems. For example, such probes have been created to enable the study of σ receptors via fluorescence-based techniques, helping to visualize their location and function in living cells. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
